

Strontium-90 as a Byproduct of Nuclear Fission: A Technical Guide

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Compound of Interest

Compound Name: Strontium-90

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Executive Summary

Strontium-90 (Sr-90) is a radioactive isotope of significant interest due to its relatively high yield in nuclear fission, its long half-life, and its chemical similarity to calcium, which dictates its biological behavior.[1][2] Produced during the fission of heavy nuclei like uranium-235 and plutonium-239, Sr-90 is a notable component of spent nuclear fuel and radioactive fallout.[2][3] Its primary hazard is not from external exposure, as it is a pure beta emitter, but from internal exposure following ingestion or inhalation.[1][4] Once inside the body, it mimics calcium and is readily incorporated into bone and bone marrow.[5] The subsequent localized beta radiation can lead to serious health consequences, including bone cancer and leukemia.[6][7] This guide provides a detailed technical overview of the formation, properties, biological pathways, and analytical methodologies for **Strontium-90**.

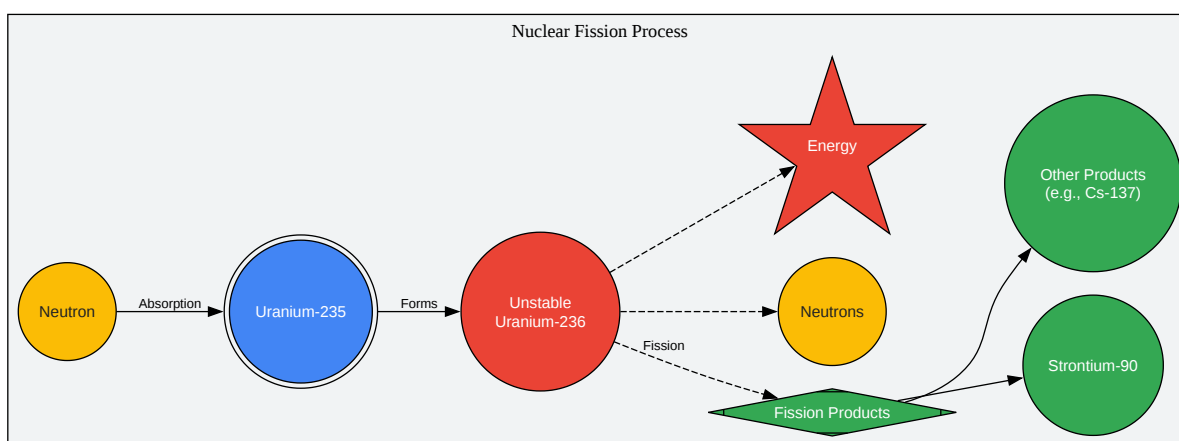
Formation and Physicochemical Properties

Strontium-90 is an artificial radionuclide produced when the nucleus of a heavy atom, such as uranium-235, splits into smaller fragments—a process known as nuclear fission.[4][8] This process releases a substantial amount of energy along with several hundred possible fission products, including Sr-90.[9]

Nuclear Fission and Sr-90 Genesis

Nuclear fission can occur spontaneously but is typically induced in a nuclear reactor by bombarding a fissile nuclide (e.g., U-235) with a neutron.[10][11] The nucleus absorbs the

neutron, becomes highly unstable, and splits into two smaller nuclei (fission products), releasing additional neutrons and energy.[9][11] The distribution of fission products is bimodal, with peaks typically occurring around mass numbers 95 and 140.[8] **Strontium-90**, with a mass number of 90, is one of the more common products in the lighter peak.[4]

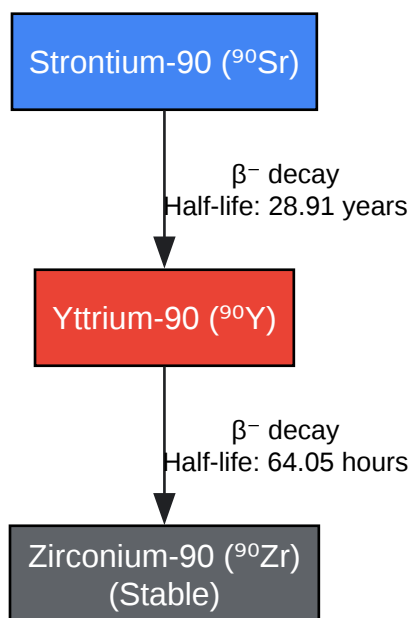


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Figure 1: Formation of **Strontium-90** from Uranium-235 fission.

Radioactive Decay

Strontium-90 undergoes beta (β^-) decay, transforming into Yttrium-90 (Y-90), which is also a beta emitter.[2] Y-90 has a very short half-life and quickly decays into the stable isotope Zirconium-90 (Zr-90).[1] This decay sequence is a key characteristic used in the detection and quantification of Sr-90.[12]



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Figure 2: The radioactive decay chain of **Strontium-90**.

Quantitative Data Presentation

The key nuclear and physical properties of **Strontium-90** are summarized below.

Table 1: Nuclear Properties of **Strontium-90** and its Decay Product

Property	Strontium-90 (⁹⁰ Sr)	Yttrium-90 (⁹⁰ Y)	Reference(s)
Half-life	28.91 years	64.05 hours	[2]
Decay Mode	Beta (β ⁻)	Beta (β ⁻)	[2][7]
Max. Beta Energy	0.546 MeV	2.28 MeV	[2]
Avg. Beta Energy	0.196 MeV	0.93 MeV	[13]
Gamma Emission	None	Very rare, weak	[1][2]

| Specific Activity | 5.21 TBq/g (141 Ci/g) | - | [14][15] |

Table 2: Fission Yield of **Strontium-90**

Fissile Nuclide	Neutron Energy	Cumulative Fission Yield (%)	Reference(s)
Uranium-235 (²³⁵ U)	Thermal (0.0253 eV)	5.7 - 5.9%	[1] [2] [16]
Uranium-233 (²³³ U)	Thermal	6.6%	[2]

| Plutonium-239 (²³⁹Pu) | Thermal | 2.0% | [\[2\]](#) |

Biological Fate and Toxicological Pathways

The primary health risk from Sr-90 is due to its internal deposition and subsequent irradiation of surrounding tissues.[\[4\]](#)[\[7\]](#)

Absorption and Distribution

Following ingestion or inhalation, a portion of Sr-90 is absorbed into the bloodstream.[\[6\]](#) Due to its chemical similarity to calcium, the body treats strontium as a "bone seeker."[\[5\]](#)

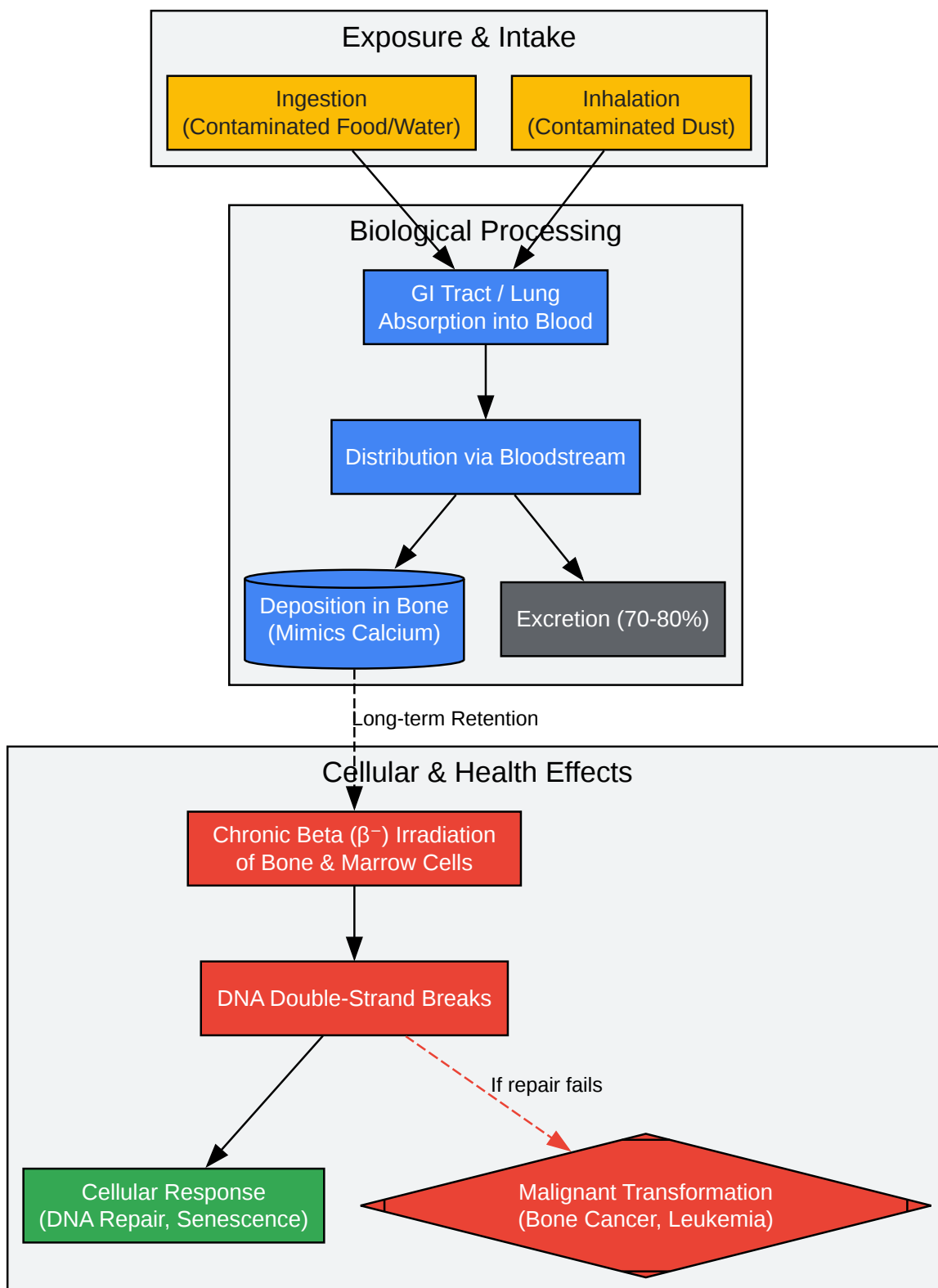
Approximately 70-80% of an ingested dose is excreted, while virtually all of the remaining amount is deposited in bone and bone marrow, with a small fraction remaining in blood and soft tissues.[\[2\]](#) The biological half-life of strontium in the body is complex and can range from days to decades, with an average estimate of about 18 to 30 years, reflecting its long-term retention in the bone matrix.[\[2\]](#)[\[4\]](#)

Mechanism of Action and Cellular Effects

Once incorporated into bone, Sr-90 and its daughter nuclide Y-90 continuously emit beta particles that irradiate nearby cells.[\[6\]](#) The high-energy beta particles from Y-90 are of particular concern.[\[4\]](#) This localized, chronic radiation exposure can ionize cellular molecules, leading to the formation of free radicals and subsequent damage to cellular macromolecules, including DNA.[\[6\]](#)[\[17\]](#)

Research indicates that even low concentrations of Sr-90 can induce DNA double-strand breaks in bone marrow stromal cells.[\[18\]](#) This genotoxic effect can trigger cellular responses such as the activation of DNA repair pathways (both homologous recombination and non-homologous end-joining), cellular senescence via the p53/p21 pathway, and, if the damage is

severe or repair is faulty, apoptosis or malignant transformation.[18] The long-term consequences of this chronic irradiation include an increased risk of bone cancer (osteosarcoma), cancer of nearby tissues, and leukemia due to damage to hematopoietic stem cells in the bone marrow.[2][5]



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Figure 3: Biological pathway and toxicological effects of **Strontium-90**.

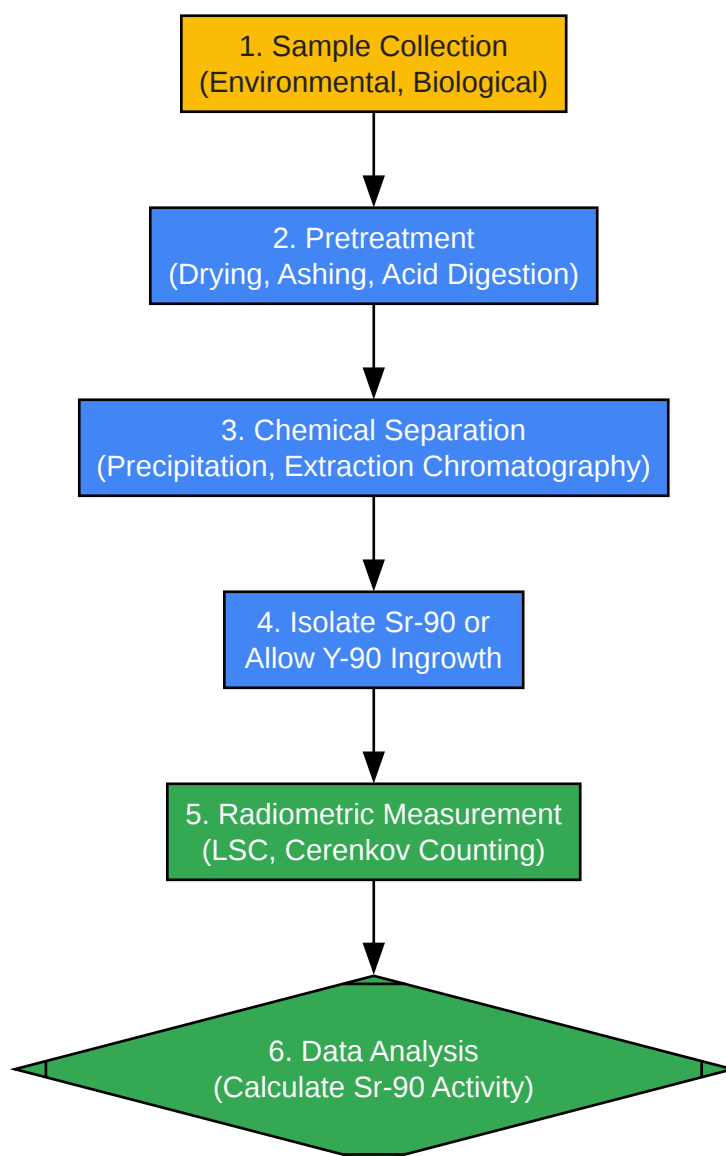
Table 3: Biological Parameters of **Strontium-90**

Parameter	Value / Description	Reference(s)
Primary Route of Entry	Ingestion	[3][7]
Gastrointestinal Absorption	~20% (range 11-25%) in humans	[6]
Principal Target Organs	Bone, Bone Marrow	[4][13]
Mechanism of Harm	Genotoxicity from chronic beta irradiation	[6][18]
Biological Half-life	~18 - 30 years (overall estimate)	[2][4]

| Primary Health Risks | Bone cancer, Leukemia |[2][5] |

Analytical Methodologies

The accurate determination of Sr-90 in environmental and biological samples is crucial for monitoring and risk assessment. Since Sr-90 is a pure beta emitter, its detection requires chemical separation from the sample matrix and other interfering radionuclides.[1][12] The general workflow involves sample pretreatment, chemical separation, and radiometric measurement.[12]



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Figure 4: General experimental workflow for **Strontium-90** analysis.

Experimental Protocol: Determination of Sr-90 in Water Samples via Y-90 Cerenkov Counting

This protocol is a synthesized methodology based on common practices for Sr-90 analysis, focusing on the separation and measurement of its daughter product, Y-90.[19][20]

Objective: To determine the activity concentration of **Strontium-90** in a water sample by isolating its daughter nuclide, Yttrium-90, and measuring its activity via Cerenkov counting.

Materials:

- Water sample (e.g., 1-10 L)
- Stable Yttrium carrier solution (known concentration)
- Hydrochloric acid (HCl), Nitric acid (HNO₃)
- Ammonium hydroxide (NH₄OH)
- Di-(2-ethylhexyl)phosphoric acid (HDEHP) in a suitable solvent (e.g., Toluene)
- Liquid Scintillation Counter
- Standard laboratory glassware, centrifuge, pH meter, hot plate

Methodology:

- Sample Preparation and Pre-concentration: a. Acidify the water sample with HNO₃ upon collection to prevent analyte adsorption to container walls.[\[21\]](#) b. Add a known amount of stable Yttrium carrier to the sample for subsequent chemical yield determination. c. If necessary, evaporate the sample to a smaller, manageable volume (e.g., 200-500 mL).
- Initial Yttrium-90 Removal (Optional): a. Adjust the sample pH to precipitate hydroxides, removing any initially present Y-90 and other interfering elements. b. Centrifuge and discard the precipitate. The supernatant now contains Sr-90, which will begin to generate new Y-90.
- Yttrium-90 Ingrowth: a. Store the sample solution for at least two weeks to allow for the secular equilibrium between Sr-90 and Y-90 to be approached (i.e., allow Y-90 to "grow in"). [\[22\]](#)
- Yttrium-90 Separation by Solvent Extraction: a. Transfer the solution to a separatory funnel. b. Adjust the pH of the aqueous solution to 1.0-1.2 using HCl or NH₄OH.[\[19\]](#) c. Add the HDEHP extraction solution. Y-90 will be selectively extracted into the organic phase, while Sr-90 and other divalent ions remain in the aqueous phase.[\[19\]](#) d. Shake vigorously for several minutes and allow the phases to separate. e. Collect the organic phase containing the Y-90.

- Back-Extraction of Yttrium-90: a. Add a higher molarity acid (e.g., 3 M HNO_3) to the collected organic phase.^[19] b. Shake vigorously. The Y-90 will be stripped from the organic phase back into the new aqueous (acid) phase. c. Collect the aqueous phase.
- Precipitation and Source Preparation: a. Precipitate the yttrium from the acid solution as yttrium hydroxide by adding NH_4OH .^[19] b. Centrifuge to collect the precipitate, wash it, and then dissolve it in a minimal amount of concentrated HNO_3 .^[19] c. Transfer the final solution into a liquid scintillation vial.
- Cerenkov Counting: a. Place the vial in a liquid scintillation counter. b. Count the sample. The high-energy beta particles (2.28 MeV max) from Y-90 decay produce detectable Cerenkov radiation in the aqueous solution.^{[19][20]} c. The measured count rate is directly proportional to the activity of Y-90 at the time of separation.
- Data Analysis: a. Determine the chemical yield of the separation process by analyzing the amount of recovered stable Yttrium carrier (e.g., by titration or ICP-MS). b. Correct the measured Y-90 counts for background, counting efficiency, and chemical yield. c. Calculate the activity of Sr-90 in the original sample, accounting for the ingrowth time and the decay of Y-90 between separation and counting.

Conclusion

Strontium-90 is a critical radionuclide to understand in the context of nuclear fission due to its significant production yield, long radiological half-life, and potent biological hazard. Its chemical mimicry of calcium ensures its efficient uptake and long-term retention in bone, presenting a persistent risk of internal beta irradiation to sensitive tissues like bone marrow. This can lead to the induction of severe pathologies, including bone cancer and leukemia. The technical complexities of its detection, requiring robust radiochemical separation techniques, underscore the challenges in monitoring its presence in the environment and in biological systems. A thorough understanding of its formation, decay, biological pathways, and analytical methods is essential for professionals in nuclear science, environmental health, and medicine to develop effective strategies for risk assessment, radiation protection, and potential therapeutic interventions.

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